molecular formula C24H31N3O2 B2605257 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide CAS No. 922086-23-5

4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

Cat. No.: B2605257
CAS No.: 922086-23-5
M. Wt: 393.531
InChI Key: LTPYYRFPHOOMCI-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and early-stage drug discovery research. Its molecular structure incorporates a tetrahydroquinoline scaffold linked to a morpholine moiety and a 4-methylbenzamide group. Tetrahydroquinoline derivatives are recognized as a privileged scaffold in pharmaceutical research, demonstrating a broad spectrum of biological activities . The inclusion of a morpholine ring is a common and strategic feature in the design of potential therapeutic agents, as this moiety is known to improve key pharmacokinetic properties, including aqueous solubility and membrane permeability, and can be crucial for interactions with biological targets . Specifically, research on structurally similar compounds has shown that the combination of tetrahydroquinoline and morpholine substructures can contribute to potent activity against specific biological targets. For instance, certain morpholine-substituted tetrahydroquinoline analogs have been explored as potent inhibitors of the mTOR kinase, a key protein involved in regulating cell growth and survival whose dysregulation is associated with cancer progression . The specific research applications and full mechanism of action for 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide require further experimental validation by qualified researchers. This product is intended for non-human research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-18-5-7-19(8-6-18)24(28)25-17-23(27-12-14-29-15-13-27)21-9-10-22-20(16-21)4-3-11-26(22)2/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPYYRFPHOOMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group is introduced through nucleophilic substitution reactions, often using morpholine and an appropriate alkyl halide.

    Formation of the Benzamide Core: The final step involves the coupling of the tetrahydroquinoline derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the tetrahydroquinoline moiety to form quinoline derivatives.

    Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.

    Substitution: The benzamide and morpholinoethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides and morpholinoethyl derivatives.

Scientific Research Applications

4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s morpholinoethyl group enhances solubility compared to the trifluoromethylphenyl group in compound 16 , which may improve bioavailability.

Target Compound (Hypothetical Pathway):

Friedel-Crafts alkylation: Formation of the tetrahydroquinoline core (analogous to methods in ).

Morpholine incorporation : Likely via nucleophilic substitution or reductive amination.

Benzamide coupling : Using activated carboxylic acid derivatives (e.g., EDCI/HOBt).

Comparison with Compounds :

  • Triazole derivatives require sequential hydrazinecarbothioamide formation (1243–1258 cm⁻¹ C=S IR bands) and cyclization (loss of C=O at 1663–1682 cm⁻¹). The target compound lacks these steps, simplifying synthesis.
  • Compound 16 employs Suzuki-Miyaura cross-coupling (boronic acid intermediates), suggesting the target compound’s synthesis may avoid transition-metal catalysts, reducing cost and purification complexity.

Spectral and Crystallographic Data

IR and NMR Trends:

  • Target Compound : Expected NH stretches (3150–3319 cm⁻¹, similar to hydrazinecarbothioamides ) and absence of C=S bands (1247–1255 cm⁻¹), distinguishing it from triazole-thiones .
  • Compound 16 : Trifluoromethyl groups would show strong C-F stretches (~1100–1200 cm⁻¹), absent in the target compound.

Crystallography:

For example, triazole derivatives were confirmed via ¹H/¹³C-NMR and MS, whereas compound 16 likely used X-ray crystallography (implied by synthetic protocols).

Biological Activity

4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a compound of interest due to its potential therapeutic applications. This compound is a derivative of tetrahydroquinoline, which has been studied for various biological activities, including anti-cancer and neuroprotective effects. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is characterized by the following features:

  • Molecular Formula : C₁₈H₂₃N₃O
  • Molecular Weight : 301.39 g/mol
  • IUPAC Name : 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

Biological Activity Overview

Research indicates that compounds similar to 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide exhibit various biological activities:

  • Antitumor Activity :
    • A study on tetrahydroquinoline derivatives revealed that certain compounds showed significant in vitro antitumor activity with IC50 values lower than that of Doxorubicin (a standard chemotherapy drug). For instance, some derivatives had IC50 values ranging from 2.5 to 25 µg/mL, demonstrating their potential as anticancer agents .
  • Neuroprotective Effects :
    • Tetrahydroquinoline derivatives have been investigated for their neuroprotective properties. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
  • Tyrosine Kinase Inhibition :
    • The compound could potentially act as a non-receptor tyrosine kinase inhibitor. Tyrosine kinases play crucial roles in cell signaling pathways related to growth and survival. Inhibiting these pathways can lead to reduced tumor growth and metastasis .

Case Study 1: Antitumor Efficacy

In a comparative study of various tetrahydroquinoline derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than Doxorubicin, suggesting enhanced potency against specific cancer types .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using animal models of neurodegeneration demonstrated that tetrahydroquinoline derivatives could reduce neuronal death and improve cognitive function. These findings support the hypothesis that such compounds may be beneficial in treating conditions like Alzheimer's disease .

Data Tables

Compound IC50 (µg/mL) Activity Type
Doxorubicin37.5Standard Anticancer Drug
Compound A2.5Antitumor
Compound B10Antitumor
Compound C25Antitumor

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